molecular formula C20H15N3OS B2398957 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-81-2

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2398957
CAS No.: 863588-81-2
M. Wt: 345.42
InChI Key: CXCNUVDLJWTSQL-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with a thiazolo[5,4-b]pyridine ring system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a thiazole ring to a pyridine ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Alkyl halides, aryl boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted benzamides and thiazolo[5,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT signaling pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its catalytic activity . The thiazolo[5,4-b]pyridine core plays a crucial role in this interaction by forming hydrogen bonds with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

IUPAC Name

4-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-4-6-14(7-5-13)18(24)22-16-10-8-15(9-11-16)19-23-17-3-2-12-21-20(17)25-19/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCNUVDLJWTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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